molecular formula C15H15NO4S B7773545 n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine CAS No. 6231-05-6

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Cat. No. B7773545
CAS RN: 6231-05-6
M. Wt: 305.4 g/mol
InChI Key: NEYAJGGMLUBRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylphenyl)-n-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine involves the reaction of 2-methylbenzylamine with phenylsulfonyl chloride to form N-(2-methylphenyl)phenylsulfonamide, which is then reacted with glycine to form the final product.

Starting Materials
2-methylbenzylamine, phenylsulfonyl chloride, glycine, diethyl ether, hydrochloric acid, sodium hydroxide

Reaction
Step 1: Dissolve 2-methylbenzylamine (1.0 equiv) in diethyl ether and add dropwise to a solution of phenylsulfonyl chloride (1.1 equiv) in diethyl ether at 0°C. Stir the reaction mixture at room temperature for 2 hours., Step 2: Filter the precipitated N-(2-methylphenyl)phenylsulfonamide and wash with diethyl ether. Dry the product under vacuum., Step 3: Dissolve N-(2-methylphenyl)phenylsulfonamide (1.0 equiv) and glycine (1.1 equiv) in diethyl ether and add hydrochloric acid dropwise until the pH reaches 2. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add sodium hydroxide solution to the reaction mixture until the pH reaches 10. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution under vacuum to obtain the final product, n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYAJGGMLUBRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977866
Record name N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

CAS RN

6231-05-6
Record name N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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